Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17956359
InChI: InChI=1S/C29H42FN3O6SSi/c1-19(2)26-24(16-15-22(34)17-23(18-25(35)38-7)39-41(9,10)29(3,4)5)27(20-11-13-21(30)14-12-20)32-28(31-26)33(6)40(8,36)37/h11-16,19,23H,17-18H2,1-10H3
SMILES:
Molecular Formula: C29H42FN3O6SSi
Molecular Weight: 607.8 g/mol

Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate

CAS No.:

Cat. No.: VC17956359

Molecular Formula: C29H42FN3O6SSi

Molecular Weight: 607.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate -

Specification

Molecular Formula C29H42FN3O6SSi
Molecular Weight 607.8 g/mol
IUPAC Name methyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate
Standard InChI InChI=1S/C29H42FN3O6SSi/c1-19(2)26-24(16-15-22(34)17-23(18-25(35)38-7)39-41(9,10)29(3,4)5)27(20-11-13-21(30)14-12-20)32-28(31-26)33(6)40(8,36)37/h11-16,19,23H,17-18H2,1-10H3
Standard InChI Key MQGVAZIDAZIVGR-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NC(=NC(=C1C=CC(=O)CC(CC(=O)OC)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Introduction

Chemical Structure and Functional Significance

The molecular architecture of Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-yl]-(3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-(6E)-heptanoate (molecular formula: C₃₄H₅₃FN₃O₆SSi) features three distinct domains:

  • Pyrimidine Core: A six-membered aromatic ring substituted at the 4-position with a 4-fluorophenyl group and at the 6-position with an isopropyl moiety. The 2-position hosts a N-methyl-N-methylsulfonylamino group, which enhances metabolic stability and receptor binding affinity .

  • Heptenoate Side Chain: A seven-carbon chain with a (6E)-configured double bond, a 5-keto group, and a (3R)-tert-butyldimethylsilyloxy (TBS) protecting group. The TBS group safeguards the hydroxyl functionality during synthetic steps, enabling selective deprotection in downstream reactions .

  • Methyl Ester: Terminal esterification with a methyl group facilitates solubility in organic solvents and stabilizes the intermediate during purification .

The stereochemistry at the 3R position and the E-configuration of the double bond are critical for maintaining the compound’s biological activity, as deviations can impair its ability to inhibit HMG-CoA reductase, the target enzyme of statins .

Synthetic Pathways and Methodological Advances

Key Synthetic Steps

The synthesis of this compound involves a multi-step sequence beginning with functionalized pyrimidine precursors. A representative pathway includes:

  • Pyrimidine Alkylation: 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidine-5-carboxylate undergoes nucleophilic substitution with a Grignard reagent to introduce the hydroxymethyl group, yielding the corresponding alcohol .

  • TBS Protection: The alcohol is treated with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole to install the TBS ether, achieving 85–90% yield .

  • Side Chain Elaboration: Wittig olefination or Horner-Wadsworth-Emmons reactions extend the carbon chain, introducing the (6E)-heptenoate moiety. The methyl ester is subsequently formed via esterification with methanol under acidic conditions .

Optimization of Crystallization

Recent patent literature describes improved crystallization techniques using acetone-water mixtures to enhance purity and yield. For example, dissolving the crude product in acetone (1:5 w/v) followed by gradual water addition induces controlled precipitation, yielding polymorphic Form M with >99.7% HPLC purity .

Table 1: Synthetic Conditions and Outcomes

StepReagents/ConditionsYield (%)Purity (%)
Pyrimidine AlkylationGrignard reagent, THF, −78°C7895
TBS ProtectionTBSCl, imidazole, DCM, rt8998
CrystallizationAcetone/water (1:1), 50–60°C7099.8

Physical and Chemical Properties

Thermodynamic Stability

The compound exhibits a melting point range of 137–140°C, consistent with related pyrimidine derivatives . Its solubility profile is markedly influenced by the TBS group, rendering it soluble in chloroform (25 mg/mL) and methanol (15 mg/mL) but insoluble in water . The predicted boiling point of 538.3±60.0°C and density of 1.317±0.06 g/cm³ align with its high molecular weight and aromaticity .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.35 (m, 2H, ArH), 7.15–7.05 (m, 2H, ArH), 5.82 (dt, J=15.6 Hz, 1H, CH=CH), 5.45 (dd, J=15.6 Hz, 1H, CH=CH), 4.25 (m, 1H, CH-O-TBS), 3.65 (s, 3H, OCH₃).

  • ¹³C NMR: δ 207.5 (C=O), 163.2 (C-F), 135.8 (CH=CH), 25.8 (TBS-SiC(CH₃)₃).

Applications in Pharmaceutical Synthesis

As a penultimate intermediate in rosuvastatin production, this compound undergoes sequential deprotection and oxidation to yield the active pharmaceutical ingredient. The TBS group is selectively removed using tetra-n-butylammonium fluoride (TBAF), exposing the hydroxyl group for subsequent phosphorylation and calcium salt formation .

Table 2: Key Transformations in Rosuvastatin Synthesis

IntermediateReactionProduct
Methyl heptanoateTBS deprotection (TBAF)7-[...]-3,5-dihydroxyhept-6-enoate
DihydroxyheptenoateCalcium salt formationRosuvastatin calcium

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator